Eprazinone di-HCl

Antitussive Cough Model Pharmacology

Researchers requiring integrated cough suppression and mucus clearance often resort to polypharmacy, introducing confounding variables. Eprazinone di-HCl solves this as a single-agent NK1R ligand with validated mucolytic, antitussive (ED50 = 72 mg/kg in guinea pig), and bronchial antispasmodic actions. • Multimodal pharmacology eliminates cross-agent interference in respiratory models. • Modulates transepithelial chloride secretion & BAL lipid profiles in vitro. • 97.44% clinical efficacy in post-infectious cough; reliable non-narcotic comparator. Supplied as ≥98% pure solid with full analytical documentation. Immediate global dispatch from stock.

Molecular Formula C24H33ClN2O2
Molecular Weight 417.0 g/mol
CAS No. 10402-53-6
Cat. No. B000613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEprazinone di-HCl
CAS10402-53-6
Synonyms1-(2-phenyl-2-ethoxy)ethyl-4-(2-benzyloxy)propylpiperazine
1-(2-phenyl-2-ethoxy)ethyl-4-(3-phenyl-2-methyl-3-propanone)piperazine
3-(4-(beta-ethoxyphenethyl)-1-piperazinyl)-2-methylpropiophenone
746 CE
Eftapan
eprazinone
eprazinone dihydrochloride
eprazinone dihydrochloride, 3-(14)C-labeled
eprazinone hydrochloride
Molecular FormulaC24H33ClN2O2
Molecular Weight417.0 g/mol
Structural Identifiers
SMILESCCOC(CN1CCN(CC1)CC(C)C(=O)C2=CC=CC=C2)C3=CC=CC=C3.Cl
InChIInChI=1S/C24H32N2O2.ClH/c1-3-28-23(21-10-6-4-7-11-21)19-26-16-14-25(15-17-26)18-20(2)24(27)22-12-8-5-9-13-22;/h4-13,20,23H,3,14-19H2,1-2H3;1H
InChIKeyIBILYOQEISPYMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eprazinone di-HCl (CAS 10402-53-6) Procurement Guide: Multimodal Antitussive Mucolytic with NK1R Affinity


Eprazinone dihydrochloride (CAS 10402-53-6), a piperazine derivative, is a small-molecule therapeutic agent characterized by a multimodal pharmacological profile encompassing mucolytic, secretolytic, antitussive, and bronchial antispasmodic properties [1]. Distinguished from conventional monofunctional cough suppressants by its additional action as a neurokinin 1 receptor (NK1R) ligand , this compound is primarily investigated for the symptomatic management of respiratory conditions associated with mucus hypersecretion and cough, including acute and chronic bronchitis [2].

Multimodal antitussive and mucolytic research compound
NK1 receptor pathway engagement studies
Respiratory disease model research (cough, mucus hypersecretion)

Eprazinone di-HCl Technical Selection Rationale: Why Generic Antitussive or Mucolytic Interchange is Contraindicated


The therapeutic utility of Eprazinone di-HCl cannot be replicated by simple substitution with a standalone mucolytic (e.g., N-acetylcysteine) or a pure antitussive (e.g., dextromethorphan) due to its integrated, multi-target pharmacodynamic signature. Unlike compounds that solely alter mucus rheology or suppress the cough reflex centrally, Eprazinone di-HCl simultaneously engages NK1R-mediated pathways, directly relaxes bronchial smooth muscle, and exerts both central and peripheral antitussive effects [1]. This convergence of actions on distinct pathophysiological components—mucus viscosity, bronchomotor tone, and cough reflex hypersensitivity—necessitates the use of Eprazinone di-HCl for experimental models requiring this specific pleiotropic intervention profile [2]. Procurement of the exact compound ensures experimental fidelity to the unique mechanistic and therapeutic outcomes documented in the primary literature.

Monofunctional mucolytic Agents like N-acetylcysteine lack NK1R and bronchial antispasmodic components
Pure antitussive Dextromethorphan does not engage mucolytic or ion transport pathways
Classical mucokinetic Ambroxol or bromhexine may not replicate cough-suppressant and NK1R-mediated effects

Eprazinone di-HCl Evidence-Based Differentiation: Quantified Head-to-Head and Class-Referenced Performance Data


Eprazinone di-HCl Antitussive Potency: Quantified ED50 in Guinea Pig Citric Acid-Induced Cough Model

Eprazinone di-HCl demonstrates quantifiable antitussive efficacy in a validated preclinical model. In guinea pigs challenged with citric acid aerosol, Eprazinone di-HCl suppresses cough with a defined median effective dose (ED50). While direct head-to-head ED50 data for codeine in an identical protocol are not available in the cited source, the established potency of Eprazinone di-HCl provides a critical benchmark for experimental design and compound selection relative to other antitussive agents tested in this standard model .

Antitussive ED50
Data to verify
72 mg/kg
Supports preclinical cough model dose context
Guinea pig; citric acid-induced cough
Antitussive Cough Model Pharmacology

Eprazinone di-HCl NK1R Antagonism: Quantified In Vitro Binding Displacement and Functional Inhibition

Eprazinone di-HCl exhibits a specific, albeit moderate, interaction with the neurokinin-1 receptor (NK1R), a mechanism distinct from classical mucolytics like N-acetylcysteine. In radioligand binding assays using [125I]BH-SP on NK1R-expressing cells, Eprazinone di-HCl at a concentration of 25 μM displaces specific binding, resulting in an antagonistic effect of approximately 30% [1]. This NK1R engagement is proposed to contribute to its mucolytic activity, a mechanistic layer absent in direct mucolytics such as ambroxol or bromhexine.

NK1R binding
Reported
~30% antagonism
at 25 µM
Supports NK1R pathway study context
Radioligand displacement assay
Neurokinin Receptor Mucolytic Mechanism In Vitro Pharmacology

Eprazinone di-HCl Antitussive Potency Relative to Classical Antitussives: Animal Model Potency Ranking

In standardized animal models of cough, the antitussive potency of Eprazinone di-HCl has been directly benchmarked against established agents. Comparative data indicate that its antitussive strength is approximately equivalent to, or slightly less than, codeine, while being twice as potent as dextromethorphan and three times as potent as noscapine [1]. This quantitative ranking positions Eprazinone di-HCl as a robust, non-narcotic alternative for preclinical cough studies, offering a defined potency tier distinct from both opioid and non-opioid comparators.

Antitussive rank
Reported
≈ Codeine; 2× Dextromethorphan; 3× Noscapine
Supports antitussive potency tier review
Animal model context
Antitussive Potency Comparison Pharmacodynamics

Eprazinone di-HCl Clinical Efficacy in Respiratory Infection: Quantified Total Effective Rate in Cough Management

The clinical utility of Eprazinone di-HCl in managing cough associated with upper respiratory infections is supported by quantitative outcome data. A clinical study evaluating its effect on post-infectious cough reported a total effective rate of 97.44% [1]. This high response rate, coupled with a reportedly low incidence of adverse reactions, provides a compelling efficacy benchmark that may differentiate Eprazinone di-HCl from alternative therapies lacking comparable quantitative clinical outcome data in this specific indication.

Clinical response
Context-dependent
97.44%
total effective rate
Supports clinical research endpoint context
Post-infectious cough study
Clinical Trial Cough Efficacy

Eprazinone di-HCl High-Value Application Scenarios for Procurement Decision-Making


Preclinical Respiratory Pharmacology: Multimodal Intervention in Cough and Mucus Hypersecretion Models

For in vivo studies investigating the integrated pathophysiology of cough and mucus hypersecretion, Eprazinone di-HCl is the compound of choice. Its documented antitussive ED50 of 72 mg/kg in guinea pig cough models and unique NK1R ligand activity [1] enable the simultaneous investigation of cough reflex suppression, mucociliary clearance enhancement, and potential modulation of neurogenic airway inflammation within a single experimental intervention. This eliminates the confounding variables introduced by combining separate antitussive and mucolytic agents.

In Vitro Mechanistic Studies of Mucus Rheology and Ion Transport Modulation

Eprazinone di-HCl is ideally suited for in vitro models examining the cellular and biophysical mechanisms underlying mucus clearance. Research demonstrates its capacity to alter bronchoalveolar lavage (BAL) lipid profiles and modulate transepithelial ion transport, specifically affecting chloride secretion [2]. These quantifiable effects on airway surface liquid homeostasis provide a direct experimental endpoint for studies focused on mucociliary function and the pharmacological rescue of impaired mucus transport.

Clinical Research on Non-Opioid Antitussive Therapy with Mucolytic Benefit

In clinical research protocols where an effective non-narcotic antitussive is required, Eprazinone di-HCl offers a data-backed alternative to codeine. Its antitussive potency, ranked as twice that of dextromethorphan and three times that of noscapine in preclinical models [3], and a reported clinical total effective rate of 97.44% for post-infectious cough [4], position it as a high-efficacy comparator arm for trials evaluating novel cough therapies or for investigator-initiated studies focused on optimizing symptomatic management of bronchitis and related conditions.

Reference Standard for NK1R Ligand Screening and Assay Development

Given its established, quantifiable interaction with the NK1 receptor—exhibiting approximately 30% antagonistic effect at 25 µM [1]—Eprazinone di-HCl serves as a useful reference compound for developing and validating NK1R binding or functional assays. Its moderate affinity provides a reliable positive control for screening campaigns or for benchmarking the activity of novel NK1R ligands, particularly in the context of peripheral receptor pharmacology relevant to respiratory tissues.

Application
Selection Property
Validation Focus
Preclinical cough/mucus models
Multimodal antitussive/mucolytic profile
Cough ED50 benchmarking; NK1R pathway review
Airway surface liquid homeostasis
Transepithelial ion transport modulation
BAL lipid profile; chloride secretion assay
Non-opioid antitussive clinical research
Reported clinical response rate
Comparator study design; clinical endpoint monitoring
NK1R ligand screening reference
Moderate NK1R affinity
Radioligand binding assay validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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